molecular formula C20H17FN4OS B11205129 5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11205129
M. Wt: 380.4 g/mol
InChI Key: AITPAYVRAJAENC-UHFFFAOYSA-N
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Description

5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused heterocyclic structure, and is substituted with ethylphenyl and fluorophenylmethylsulfanyl groups. These structural features contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the ethylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the ethylphenyl moiety to the core structure.

    Attachment of the fluorophenylmethylsulfanyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable fluorophenylmethylsulfanyl reagent is reacted with the intermediate compound.

Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating diseases, particularly if it shows activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Pathway modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions and physiological effects.

Comparison with Similar Compounds

Similar compounds to 5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. The uniqueness of 5-(2-ETHYLPHENYL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific combination of ethylphenyl and fluorophenylmethylsulfanyl groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17FN4OS

Molecular Weight

380.4 g/mol

IUPAC Name

5-(2-ethylphenyl)-6-[(2-fluorophenyl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H17FN4OS/c1-2-13-7-4-6-10-17(13)25-19(26)15-11-22-24-18(15)23-20(25)27-12-14-8-3-5-9-16(14)21/h3-11H,2,12H2,1H3,(H,22,24)

InChI Key

AITPAYVRAJAENC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC4=CC=CC=C4F

Origin of Product

United States

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